The Chemical Architecture of Dinosterol: A Technical Guide
The Chemical Architecture of Dinosterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinosterol (4α,23,24-trimethyl-5α-cholest-22E-en-3β-ol) is a C30 tetracyclic triterpenoid, specifically a 4α-methyl sterol, predominantly synthesized by various species of dinoflagellates.[1] Its unique chemical structure, particularly the alkylation pattern of its side chain, makes it a significant biomarker in geochemical and paleoenvironmental studies for identifying the presence of dinoflagellates in sediments.[1] This guide provides a comprehensive overview of the chemical structure of dinosterol, its physicochemical properties, key experimental methodologies for its isolation and characterization, and its biosynthetic pathway.
Chemical Structure and Nomenclature
Dinosterol is a sterol characterized by a rigid four-fused ring system (a cyclopentanoperhydrophenanthrene nucleus), a hydroxyl group at the C-3 position, a double bond between C-22 and C-23 in the side chain, and methyl groups at positions C-4, C-23, and C-24.[1] The stereochemistry of dinosterol has been established through extensive spectroscopic analysis and stereospecific synthesis.[2]
The systematic IUPAC name for dinosterol is (22E)-4α,23-Dimethyl-5α-ergost-22-en-3β-ol .[1] An alternative systematic name is (3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(E,2R,5R)-4,5,6-trimethylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[3]
The structure is represented by the following SMILES string: C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC--INVALID-LINK--C)C)--INVALID-LINK--/C=C(\C)/--INVALID-LINK--C(C)C[3]
Physicochemical and Spectroscopic Data
The key quantitative data for dinosterol are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃₀H₅₂O | [1][2][3] |
| Molar Mass | 428.73 g/mol | [2] |
| Melting Point | 211-214 °C, 220-222 °C | [2] |
| Optical Rotation [α]²⁰D | -2.2° (in CHCl₃) | [2] |
| CAS Number | 58670-63-6 | [1][2][3] |
| Percent Composition | C 84.04%, H 12.23%, O 3.73% | [2] |
Experimental Protocols
This section details the methodologies for key experiments related to the isolation, characterization, and analysis of dinosterol.
Isolation and Structure Determination of Dinosterol
The initial isolation and structure determination of dinosterol was a seminal work in marine natural products chemistry.[2] The general workflow for such a process is outlined below.
Methodology:
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Culturing and Harvesting: The dinoflagellate, such as Gonyaulax tamarensis, is cultured in a suitable medium and harvested by centrifugation.[2]
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Lipid Extraction: The total lipids are extracted from the harvested cells using a standard procedure like the Bligh and Dyer method, which employs a chloroform/methanol/water solvent system.[4]
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Chromatographic Separation: The crude lipid extract is then subjected to column chromatography on silica gel to separate different lipid classes. The sterol-containing fraction is collected.
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Purification: Further purification of dinosterol from other sterols is achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column.[4]
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Structure Elucidation: The structure of the purified dinosterol is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to establish the carbon skeleton and the connectivity of protons and carbons.
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X-ray Crystallography: To definitively determine the three-dimensional structure and stereochemistry.[2]
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Analysis of Dinosterol in Sediments
Modern analysis of dinosterol, particularly in geological samples, relies on gas chromatography-mass spectrometry (GC-MS).
Methodology:
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Sediment Extraction: Freeze-dried sediment samples are extracted with an organic solvent mixture (e.g., dichloromethane/methanol) under reflux.[5]
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Fractionation: The total lipid extract is fractionated by column chromatography to isolate the sterol fraction.
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Derivatization: The sterols are derivatized, typically by silylation with agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility for GC analysis.[4]
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GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Dinosterol is identified based on its retention time and characteristic mass spectrum. Quantification is performed by comparing the peak area to that of an internal standard.[5]
Biosynthesis of the Dinosterol Side Chain
The biosynthesis of dinosterol diverges from the typical cholesterol synthesis pathway, particularly in the elaborate alkylation of the side chain. The synthesis starts from lanosterol.[6] The proposed biosynthetic pathway for the unique side chain of dinosterol involves a series of methylation and reduction steps.
The proposed sequence for the side-chain alkylation is as follows:
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Formation of 4α,24-dimethyl-5α-cholest-24(28)-en-3β-ol.[6]
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Reduction of the double bond to yield 4α,24-dimethyl-5α-cholestan-3β-ol.[6]
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Introduction of a double bond at the Δ²² position to form 4α,24-dimethyl-5α-cholest-22E-en-3β-ol.[6]
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Finally, methylation at the C-23 position results in the formation of dinosterol.[6]
Conclusion
Dinosterol possesses a unique and complex chemical structure that has made it a valuable molecule in the field of geochemistry. Understanding its structure, properties, and biosynthesis is crucial for its application as a biomarker and for potential future applications in drug development and other scientific disciplines. The experimental protocols outlined in this guide provide a foundation for the isolation, characterization, and analysis of this important marine sterol.
References
- 1. Dinosterol [drugfuture.com]
- 2. Letter: Dinosterol, the major sterol with a unique side chain ion the toxic dinoflagellate, Gonyaulax tamarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dinosterol - Wikipedia [en.wikipedia.org]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. scilit.com [scilit.com]
